molecular formula C12H13NO2 B13954242 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one

3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one

Cat. No.: B13954242
M. Wt: 203.24 g/mol
InChI Key: APBVXIZMYHJBKW-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is a derivative of quinolinone, a heterocyclic aromatic organic compound. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate reagents. For 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, a possible synthetic route could involve the following steps:

    Starting Material: Aniline derivative with appropriate substituents.

    Cyclization: Using reagents like acetic anhydride or polyphosphoric acid to induce cyclization.

    Substitution: Introducing ethyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods for quinolinone derivatives often involve large-scale cyclization reactions under controlled conditions. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinolinone derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Quinolinone derivatives, including 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, have been studied for various applications:

    Chemistry: As intermediates in organic synthesis.

    Biology: As potential inhibitors of enzymes and receptors.

    Medicine: For their antimicrobial, antiviral, and anticancer properties.

    Industry: In the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific compound and its structure.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the carbonyl group.

    Isoquinoline: An isomer with the nitrogen atom in a different position.

    Coumarin: A related compound with a lactone ring instead of a quinolinone structure.

Uniqueness

2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, hydroxy, and methyl groups can enhance its interactions with molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15)

InChI Key

APBVXIZMYHJBKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC(=C2NC1=O)C)O

Origin of Product

United States

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